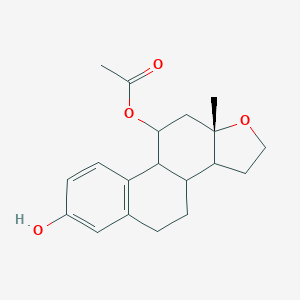![molecular formula C13H13N5OS B237414 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide, commonly known as MTDA, is a novel compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTDA belongs to the class of thiazolidinone derivatives and has shown promising results in various studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
作用機序
The exact mechanism of action of MTDA is not fully understood. However, studies have suggested that it acts by inhibiting various signaling pathways involved in inflammation, cancer, and diabetes. It has been found to inhibit the NF-κB pathway, which is a major pathway involved in inflammation and cancer. It also activates the AMPK pathway, which is involved in glucose uptake and metabolism.
Biochemical and physiological effects:
MTDA has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit angiogenesis, and modulate the immune response. It also has a protective effect on the liver and kidney.
実験室実験の利点と制限
One of the advantages of using MTDA in lab experiments is its high solubility in water, which makes it easy to administer to animals. It also has low toxicity and is well-tolerated in animal models. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on MTDA. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help in designing more targeted therapies for various disease conditions.
Another area of research is to study its pharmacokinetics and pharmacodynamics in humans. This will help in determining its safety and efficacy as a therapeutic agent in humans.
In conclusion, MTDA is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications in inflammation, cancer, and diabetes make it an exciting candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its safety and efficacy in humans.
合成法
The synthesis of MTDA involves the condensation of 2-(3-methyl-1,2,4-triazol-5-yl)thioacetic acid with 4-chlorobenzylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
MTDA has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. Studies have shown that MTDA can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease conditions.
Another area of research is its anti-cancer activity. MTDA has been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. It has shown promising results in the treatment of various types of cancer, including breast cancer, colorectal cancer, and lung cancer.
MTDA has also been studied for its anti-diabetic activity. It has been found to improve insulin sensitivity and glucose uptake in diabetic animal models, making it a potential candidate for the treatment of diabetes.
特性
分子式 |
C13H13N5OS |
|---|---|
分子量 |
287.34 g/mol |
IUPAC名 |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H13N5OS/c1-8-15-16-13-18(8)17-12(20-13)11-5-3-10(4-6-11)7-14-9(2)19/h3-6H,7H2,1-2H3,(H,14,19) |
InChIキー |
MEHBFKSKOBEWEQ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol](/img/structure/B237333.png)

![2-[4,5-Dihydroxy-6-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B237367.png)

![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)
![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
